
Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Esterification: The final step involves the esterification of the piperidine derivative with ethyl acetate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or fully saturated piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of enzymatic pathways, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are involved in various biochemical pathways.
Uniqueness
Ethyl 2-(1-(pyridin-4-yl)piperidin-4-yl)acetate is unique due to the combination of both piperidine and pyridine rings in its structure, which provides a versatile scaffold for the development of new pharmaceuticals and bioactive molecules
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
ethyl 2-(1-pyridin-4-ylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-5-9-16(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Clé InChI |
BQIHCKZMDLJIEL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCN(CC1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


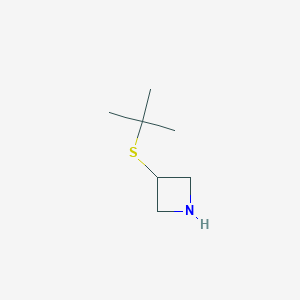
![Ethyl 2-(8-methylimidazo[1,2-a]pyrazin-3-yl)acetate](/img/structure/B13029203.png)
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
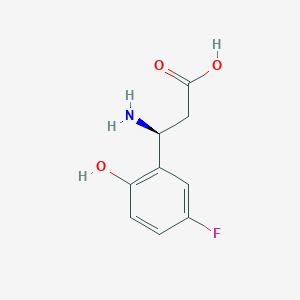

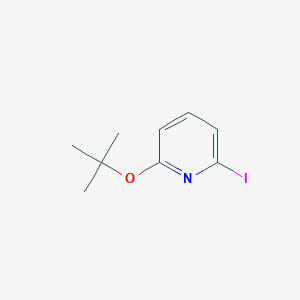
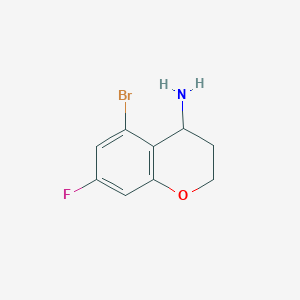
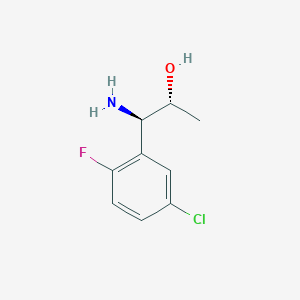

![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
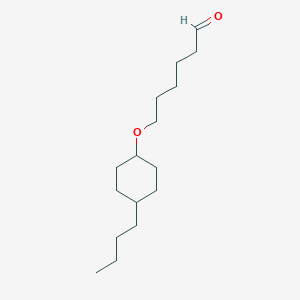


![tert-ButylN-[1-(aminooxy)-2-methylpropan-2-yl]carbamate](/img/structure/B13029280.png)
